molecular formula C18H23N3O7S B6469696 3-tert-butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640873-59-0

3-tert-butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469696
CAS No.: 2640873-59-0
M. Wt: 425.5 g/mol
InChI Key: HQVIWSBVFKBSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a unique 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione core. Its structure includes a tert-butyl group at position 3 and a 2-methyl-5-nitrobenzenesulfonyl moiety at position 6.

Properties

IUPAC Name

3-tert-butyl-8-(2-methyl-5-nitrophenyl)sulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O7S/c1-12-5-6-13(21(24)25)11-14(12)29(26,27)19-9-7-18(8-10-19)15(22)20(16(23)28-18)17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVIWSBVFKBSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)O3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related spirocyclic sulfonamides and nitroaromatic derivatives. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity/Applications Key References
3-tert-Butyl-8-(2-methyl-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione 1-oxa-3,8-diazaspiro[4.5]decane tert-butyl, 2-methyl-5-nitrobenzenesulfonyl Potential kinase inhibition (hypothetical) N/A*
8-(4-Nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione 1-oxa-3,8-diazaspiro[4.5]decane 4-nitrobenzenesulfonyl Antibacterial activity (reported)
3-Methyl-8-(2-chloro-5-nitrobenzenesulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione 1-oxa-3,8-diazaspiro[4.5]decane methyl, 2-chloro-5-nitrobenzenesulfonyl Enhanced solubility, moderate cytotoxicity
1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione (parent compound) 1-oxa-3,8-diazaspiro[4.5]decane None Scaffold for derivatization

Hypothetical applications are inferred from structural analogs.

Key Findings :

The tert-butyl group at position 3 likely increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the 3-methyl analog .

Biological Activity: The 4-nitrobenzenesulfonyl analog exhibits antibacterial properties, attributed to sulfonamide-mediated inhibition of dihydropteroate synthase. Chlorinated derivatives (e.g., 2-chloro-5-nitrobenzenesulfonyl) show higher cytotoxicity, possibly due to reactive intermediate formation during metabolic processing .

Crystallographic Analysis :

  • The spirocyclic core’s conformational rigidity has been validated via X-ray crystallography using programs like SHELXL and WinGX , which are critical for resolving torsional angles and hydrogen-bonding networks in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.